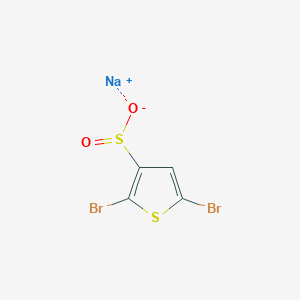

Sodium 2,5-dibromothiophene-3-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2,5-dibromothiophene-3-sulfinate is a chemical compound with the molecular formula C₄HBr₂NaO₂S₂. It is a sodium salt derivative of dibromothiophene sulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,5-dibromothiophene-3-sulfinate typically involves the bromination of thiophene followed by sulfonation. One common method includes the reaction of 2,5-dibromothiophene with sodium sulfite under controlled conditions to yield the desired sulfinate salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dibromothiophene-3-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it to thiophene derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, thiophene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 2,5-dibromothiophene-3-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.

Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Mechanism of Action

The mechanism by which sodium 2,5-dibromothiophene-3-sulfinate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sulfinate groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

2,5-Dibromothiophene: A precursor in the synthesis of sodium 2,5-dibromothiophene-3-sulfinate.

Sodium benzenesulfinate: Another sulfinate salt with similar reactivity but different applications.

Sodium triflinate: A trifluoromethylated sulfinate with unique properties and uses.

Uniqueness

This compound is unique due to its dual bromine and sulfinate functional groups, which confer distinct reactivity patterns. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a variety of transformations that are not as readily achievable with other similar compounds .

Biological Activity

Sodium 2,5-dibromothiophene-3-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the sulfonylation of 2,5-dibromothiophene using sodium sulfite. This process can be optimized through various reaction conditions to enhance yield and purity:

- Starting Material : 2,5-Dibromothiophene

- Reagent : Sodium sulfite

- Method : Sulfonylation under controlled temperature and pressure conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various microbial pathogens, making it a candidate for therapeutic applications in treating infections. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways crucial for pathogen survival.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines. The compound appears to interact with cellular pathways associated with tumor growth and proliferation:

- Cell Lines Tested :

- HeLa (cervical cancer)

- CEM (T-lymphoblastic leukemia)

- FM3A (murine mammary carcinoma)

The antiproliferative effects are correlated with the compound's ability to inhibit tubulin assembly, which is crucial for cancer cell division.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Tubulin inhibition |

| CEM | 4.5 | Apoptosis induction |

| FM3A | 6.0 | Cell cycle arrest |

Case Studies

- Study on Anticancer Effects : A study conducted by researchers showed that this compound induced G2/M phase arrest in HeLa cells at concentrations as low as 30 nM. Higher concentrations resulted in over 80% of cells being arrested in this phase, indicating a potent effect on cell cycle regulation.

- Antimicrobial Efficacy : In another investigation, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Properties

Molecular Formula |

C4HBr2NaO2S2 |

|---|---|

Molecular Weight |

328.0 g/mol |

IUPAC Name |

sodium;2,5-dibromothiophene-3-sulfinate |

InChI |

InChI=1S/C4H2Br2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 |

InChI Key |

DEHWHRYJXVCPED-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(SC(=C1S(=O)[O-])Br)Br.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.